molecular formula C13H14N2O4 B2667758 Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 900306-35-6

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2667758
CAS No.: 900306-35-6
M. Wt: 262.265
InChI Key: VLHZNRLXFIZDRI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methoxybenzyl hydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:

  • Ethyl 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(2-nitrobenzyl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(2-hydroxybenzyl)-1,3,4-oxadiazole-2-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 5-[(2-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-13(16)12-15-14-11(19-12)8-9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHZNRLXFIZDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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